Ombrabulin hydrochloride is derived from the combretastatin family of compounds, which are known for their ability to disrupt tumor blood vessels. The chemical structure of ombrabulin features a nitrogen-containing moiety that enhances its biological activity compared to its predecessors . The compound is categorized under experimental therapeutics and is being investigated for its potential use in oncology.
The synthesis of ombrabulin hydrochloride involves several key steps:
Ombrabulin hydrochloride has a complex molecular structure characterized by:
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and functional groups within the molecule .
Ombrabulin hydrochloride participates in several important chemical reactions:
The mechanism of action for ombrabulin hydrochloride primarily involves:
Studies have shown that ombrabulin exhibits a higher binding affinity for tubulin compared to other reference compounds like combretastatin A-4 and doxorubicin, suggesting a potent mechanism for inducing tumor regression .
Ombrabulin hydrochloride possesses several notable physical and chemical properties:
These properties are essential for determining the formulation strategies for drug delivery and maximizing therapeutic effectiveness .
Ombrabulin hydrochloride has several promising applications in scientific research and clinical settings:
Ombrabulin hydrochloride (formerly known as AVE8062) is a structurally optimized water-soluble derivative of the natural tubulin-targeting agent combretastatin A-4 (CA-4). CA-4, isolated from the African bush willow Combretum caffrum, exhibits potent antivascular activity by binding to the colchicine site of β-tubulin, thereby disrupting microtubule assembly in tumor endothelial cells [3] [9]. Despite its potent in vitro cytotoxicity (IC₅₀ values in the low nanomolar range against various cancer cell lines), CA-4 faces clinical limitations due to:
To overcome these limitations, systematic structural modifications were pursued (Table 1):
Table 1: Structural Evolution from CA-4 to Ombrabulin Hydrochloride
Compound | Key Structural Features | Aqueous Solubility | Activation Mechanism |
---|---|---|---|
Combretastatin A-4 | cis-stilbene with 3,4,5-TMP and 4-MeO-phenyl rings | 5.77 mg/100 mL | Active compound |
CA-4 phosphate (Fosbretabulin) | Phosphate ester at 4'-OH position | Highly soluble | Alkaline phosphatase hydrolysis |
3'-Amino CA-4 | 4'-Methoxy replaced with 3'-amino group | Moderate improvement | Active compound |
Ombrabulin hydrochloride | L-Serinamide conjugated to 3'-amino group; HCl salt | >500 mg/mL | Leucine aminopeptidase cleavage |
The 3'-amino modification in the parent structure retains critical pharmacophore elements:
In vitro tubulin polymerization assays confirmed that 3'-amino CA-4 (Ombrabulin’s active metabolite) inhibits tubulin assembly (IC₅₀ = 1.2 μM), comparable to CA-4 (IC₅₀ = 1.0 μM) [9].
The SAR of CA-4 analogs highlights stringent geometric and electronic requirements for optimal tubulin binding:
Table 2: SAR of Key Structural Elements in CA-4 Analogs
Structural Element | Permissible Modifications | Activity Impact | Examples |
---|---|---|---|
Olefin bridge | Rigid heterocycles (β-lactam, pyrrole) | Retains or enhances activity | Ombrabulin (serinamide), β-lactam 9q |
Ring A (TMP moiety) | Must retain 3,4,5-trimethoxy pattern | Critical for colchicine-site binding | CA-4, ombrabulin, phenstatin |
Ring B substituents | 3'-NH₂ > 3'-OH > 3'-H; 4'-OMe optimal | Electron donation enhances potency | 3'-Amino CA-4 (parent of ombrabulin) |
Molecular planarity | Planar conformation essential | Non-planar analogs lose activity | Macrocyclic combretastatin D1 |
Ombrabulin’s L-serinamide prodrug moiety does not interfere with tubulin binding but critically alters pharmacokinetics:
Molecular docking simulations elucidate how Ombrabulin’s active metabolite (3'-amino CA-4) engages the colchicine-binding pocket of β-tubulin (Figure 1). Key interactions include:
Figure 1: Predicted Binding Pose of 3'-Amino CA-4 in the Colchicine Site (PDB: 1SA0)
β-Tubulin residues: - TMP ring: π-π stacking with βPhe169 - 4'-Methoxy: Van der Waals with βAla316 - 3'-Amino: H-bond to βThr314 (2.9 Å)
Comparative analysis with other CBSIs reveals distinct advantages:
β-Lactam analogs (e.g., compound 9q) exhibit similar docking poses but with additional stabilization: the carbonyl oxygen of the β-lactam ring H-bonds to βLys352, explaining their submicromolar tubulin polymerization inhibition (IC₅₀ = 0.8–1.5 μM) [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9